Comprehensive Structure Elucidation of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide
Comprehensive Structure Elucidation of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as an ATP-competitive inhibitor targeting critical kinases such as ALKBH5, Pim-1/2, and MurA[1][2]. The structural elucidation of its derivatives—specifically 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine —presents unique analytical challenges due to the potential for subtle regiochemical variations during cyclization. This whitepaper provides a rigorous, self-validating workflow for the unambiguous structural characterization of this molecule, integrating synthetic atom-mapping, High-Resolution Mass Spectrometry (HRMS), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthetic Regiochemistry & Atom Mapping
To elucidate a structure, one must first understand the causality of its formation. The synthesis of 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is typically achieved via the cyclocondensation of 3-amino-5-methylpyrazole with 2-(3-chlorophenyl)malondialdehyde under acidic conditions.
Understanding the atom mapping during this cyclization is critical for predicting the regiochemistry:
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The Pyrazole Precursor: In 3-amino-5-methylpyrazole, the exocyclic amine is located at C-3, and the methyl group is at C-5.
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The Cyclization Mechanism: The exocyclic amine condenses with one aldehyde of the 1,3-dielectrophile to form a Schiff base. Subsequent intramolecular attack by the pyrazole ring nitrogen (N-1) on the second aldehyde closes the pyrimidine ring[3].
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The Fused System: The exocyclic nitrogen becomes the bridgehead N-4 (pyrrole-like, donating 2 π electrons). The pyrazole N-1 becomes N-1 of the fused system (pyridine-like). Consequently, the original C-5 of the pyrazole (bearing the methyl group) maps directly to C-2 of the pyrazolo[1,5-a]pyrimidine core.
Because 2-(3-chlorophenyl)malondialdehyde is symmetric with respect to its electrophilic centers, the 3-chlorophenyl group is unambiguously locked at the C-6 position, flanked by protons at C-5 and C-7.
Structure Elucidation Workflow
The following pipeline represents a self-validating analytical system. Each technique serves as an orthogonal checkpoint to the others, ensuring absolute structural confidence.
Fig 1: Orthogonal workflow for the structural elucidation of pyrazolo[1,5-a]pyrimidines.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the foundational molecular formula. For 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (Chemical Formula: C13H10ClN3 ), the presence of the chlorine atom provides a built-in validation mechanism via its isotopic distribution.
Table 1: HRMS (ESI-TOF) Quantitative Data
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Isotopic Ratio ( 35 Cl : 37 Cl) |
| [M+H]+ ( 35 Cl) | C13H1135ClN3+ | 244.0639 | 244.0642 | +1.2 | 100% (Base Peak) |
| [M+H]+ ( 37 Cl) | C13H1137ClN3+ | 246.0610 | 246.0614 | +1.6 | ~32.5% |
Causality Insight: The exact mass confirms the elemental composition, while the rigorous ~3:1 ratio of the m/z 244 and 246 peaks definitively proves the incorporation of a single chlorine atom, ruling out unhalogenated byproducts.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the cornerstone for proving the regiochemistry of the core and the exact placement of the substituents.
1D NMR & Electronic Environment Analysis
The pyrazolo[1,5-a]pyrimidine core contains 10 π electrons across its fused 9-atom framework. The electronic distribution dictates the chemical shifts of the pyrimidine protons (H-5 and H-7)[2].
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H-7 ( δ ~9.36 ppm): Located adjacent to the pyridine-like N-8 atom. The strong electron-withdrawing nature of this imine-like nitrogen severely deshields H-7, pushing it far downfield.
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H-5 ( δ ~8.83 ppm): Located adjacent to the bridgehead N-4 atom. Because N-4 is pyrrole-like (donating its lone pair into the aromatic system), H-5 is slightly less deshielded than H-7, though still downfield due to the overall electron-deficient nature of the pyrimidine ring.
Table 2: 1 H and 13 C NMR Assignments (600 MHz, DMSO- d6 )
| Position | 1 H Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Shift ( δ , ppm) | HMBC Key Correlations ( 1 H → 13 C) |
| 2-CH 3 | 2.45 | s, 3H | 14.2 | C-2, C-3 |
| C-2 | - | - | 154.8 | - |
| H-3 | 6.64 | s, 1H | 95.6 | C-2, C-3a, 2-CH 3 |
| C-3a | - | - | 145.1 | - |
| H-5 | 8.83 | d, 1H, J=2.2 | 135.4 | C-3a, C-6, C-7, C-1' |
| C-6 | - | - | 125.4 | - |
| H-7 | 9.36 | d, 1H, J=2.2 | 150.2 | C-5, C-6, C-3a, C-1' |
| C-1' | - | - | 134.2 | - |
| H-2' | 7.82 | t, 1H, J=1.8 | 127.5 | C-6, C-4', C-6' |
| H-4', H-5', H-6' | 7.45 - 7.75 | m, 3H | 126.0 - 131.5 | Internal phenyl correlations |
2D NMR & Regiochemical Proof
To definitively prove that the 3-chlorophenyl group is at C-6 (and not C-5 or C-7), we rely on Heteronuclear Multiple Bond Correlation (HMBC).
Fig 2: Key HMBC correlations proving the C-6 regiochemistry of the aryl substituent.
Causality Insight: The observation of 3JCH correlations from both H-5 and H-7 to the quaternary C-1' of the phenyl ring mathematically isolates the phenyl group to the C-6 position. If the phenyl group were at C-5, H-7 would not show a strong 3J correlation to C-1'.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation loops.
Protocol A: HRMS Acquisition
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid to promote ionization.
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Instrument Parameters: Utilize an Agilent 6545 Q-TOF LC/MS operating in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3500 V and drying gas temperature to 320 °C.
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Validation Checkpoint: Before accepting the mass assignment, the software must verify that the mass error is ≤ 5 ppm and that the isotopic distribution simulator matches the experimental spectra with a >95% fit, specifically checking the 3:1 35 Cl/ 37 Cl ratio.
Protocol B: Multidimensional NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
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Instrument Parameters: Acquire data on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for quaternary carbons.
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Pulse Sequences:
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Acquire standard 1 H (16 scans) and 13 C {1H} (1024 scans).
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Acquire multiplicity-edited HSQC to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase, none expected here).
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Acquire gradient-selected HMBC optimized for long-range couplings of nJCH=8 Hz.
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Validation Checkpoint: Calibrate the spectra using the internal solvent residual peaks (DMSO pentet at δ 2.50 ppm for 1 H; septet at δ 39.52 ppm for 13 C). Ensure the sum of the 1 H integrals exactly matches the 10 protons predicted by the molecular formula.
Conclusion
The structural elucidation of 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine requires a systematic approach that bridges synthetic mechanism with advanced spectroscopy. By tracking the atom mapping from the pyrazole precursor and leveraging the distinct electronic environments of the fused 10- π electron system, researchers can confidently assign the regiochemistry. The orthogonal combination of HRMS isotopic profiling and HMBC 2D-NMR connectivity creates a closed, self-validating loop that guarantees high-fidelity structural characterization for downstream drug development applications.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: National Institutes of Health (NIH) URL:[Link][1]
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Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates Source: ACS Omega (American Chemical Society) URL:[Link][4]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering Source: ResearchGate URL:[Link][5]
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Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold Source: Arkivoc URL:[Link][3]
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Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
